molecular formula C17H12ClNO2 B1363435 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 522598-05-6

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1363435
CAS RN: 522598-05-6
M. Wt: 297.7 g/mol
InChI Key: SYVNPWGGRKYTBV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (2-CPMQA) is a compound belonging to the class of quinoline-4-carboxylic acids. It is a colorless crystalline solid that is soluble in water and has a melting point of 170-171°C. 2-CPMQA is used in a variety of scientific research applications, including as a reagent for the preparation of other compounds, as a fluorescent dye, and as a substrate for enzyme assays. In addition, 2-CPMQA has been used as a model compound for studying the mechanism of action of various enzymes.

Scientific Research Applications

  • Chemical Synthesis and Reactivity : Campaigne and Hutchinson (1970) studied the reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate and 2-methyl-3-cyanoquinoline-4-carboxylic acid, leading to the formation of compounds including 2-amino- and 2-methylquinoline-3,4-dicarboximide. These compounds underwent further reactions, such as N-alkylation, showcasing their potential for varied chemical synthesis (Campaigne & Hutchinson, 1970).

  • Catalysis in Organic Synthesis : Watanabe et al. (1984) demonstrated the use of formic acid in the presence of a ruthenium catalyst for the hydrogenation of heterocyclic compounds like quinoline. This research highlighted the catalytic potential of quinoline derivatives in organic synthesis (Watanabe et al., 1984).

  • Antitumor Compound Synthesis : Janin et al. (2002) explored synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid in the context of developing new antitumor compounds. This research provides a foundation for creating potential peripheral benzodiazepine receptor ligands (Janin et al., 2002).

  • Supramolecular Chemistry : Studies by Gao et al. (2014) and Jin et al. (2012) focused on the noncovalent interactions between 2-methylquinoline/quinoline and carboxylic acid derivatives. These studies enhance the understanding of the role of quinoline derivatives in binding with carboxylic acids, contributing to the field of supramolecular chemistry (Gao et al., 2014), (Jin et al., 2012).

  • Biological Activities : Dubrovin et al. (2015) synthesized 2-styrylquinoline-4-carboxylic acids and tested their biological activities, revealing anti-inflammatory, analgesic, antimicrobial, and antifungal properties. This highlights the potential medicinal applications of quinoline derivatives (Dubrovin et al., 2015).

  • Photophysical Properties and Molecular Structure : Research by Albertino et al. (2007) involved experimental and computational studies on new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, including 2-methylquinoline derivatives. This study contributes to the understanding of the photophysical properties and electronic structure of such complexes (Albertino et al., 2007).

properties

IUPAC Name

2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNPWGGRKYTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357105
Record name 2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

CAS RN

522598-05-6
Record name 2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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